molecular formula C5H7ClO2 B157559 3-Chloropentane-2,4-dione CAS No. 1694-29-7

3-Chloropentane-2,4-dione

Cat. No. B157559
Key on ui cas rn: 1694-29-7
M. Wt: 134.56 g/mol
InChI Key: VLRGXXKFHVJQOL-UHFFFAOYSA-N
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Patent
US05470862

Procedure details

A mixture of 3-chloro-2,4-pentanedione (26.8 g), formamide (18.0 g), and formic acid (50.0 g) was heated in a 140° C. oil bath and refluxed for 4 hours. The resulting dark mixture was poured into 100 ml of water, basified with 50% NaOH solution, and saturated with NaCl. The mixture was extracted with ethyl ether (3×100 ml). The ether solution was dried over sodium sulfate and concentrated. The residue was vacuum-distilled to yield 6.59 g of 5-acetyl-4-methyloxazole as a colorless liquid, 84° C. (15 torr). NMR: 2.51 (s, 3H), 2.52 (s, 3H), 7.85 (s, 1H).
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:6](=[O:8])[CH3:7])[C:3](=O)[CH3:4].[CH:9]([NH2:11])=[O:10].[OH-].[Na+].[Na+].[Cl-]>O.C(O)=O>[C:6]([C:2]1[O:10][CH:9]=[N:11][C:3]=1[CH3:4])(=[O:8])[CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
26.8 g
Type
reactant
Smiles
ClC(C(C)=O)C(C)=O
Name
Quantity
18 g
Type
reactant
Smiles
C(=O)N
Name
Quantity
50 g
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was vacuum-distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(N=CO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.59 g
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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